An In-depth Technical Guide to the Synthesis and Characterization of 3-(Methoxymethoxy)-1,2-thiazole
An In-depth Technical Guide to the Synthesis and Characterization of 3-(Methoxymethoxy)-1,2-thiazole
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of a proposed synthetic route and predicted characterization data for the novel compound 3-(methoxymethoxy)-1,2-thiazole. Due to the absence of published literature on this specific molecule, this document outlines a robust, two-step synthetic pathway commencing with the formation of the key intermediate, 3-hydroxy-1,2-thiazole, followed by the protection of the hydroxyl group as a methoxymethyl (MOM) ether. Detailed experimental protocols for each step are provided, alongside predicted analytical data to aid in the identification and characterization of the synthesized compounds.
Synthetic Pathway
The proposed synthesis of 3-(methoxymethoxy)-1,2-thiazole is a two-step process. The first step involves the synthesis of the precursor, 3-hydroxy-1,2-thiazole. The second step is the protection of the hydroxyl group with a methoxymethyl (MOM) group.
Caption: Proposed two-step synthesis of 3-(methoxymethoxy)-1,2-thiazole.
Experimental Protocols
Step 1: Synthesis of 3-Hydroxy-1,2-thiazole
This protocol is based on the oxidative cyclization of a β-thioamide, a known method for the formation of the isothiazole ring.
Materials:
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3-Amino-3-thioxopropanamide
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Iodine
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Pyridine
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Dichloromethane (DCM)
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Sodium thiosulfate (Na₂S₂O₃)
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Hydrochloric acid (HCl)
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Ethyl acetate
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Brine
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Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
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In a round-bottom flask, dissolve 3-amino-3-thioxopropanamide in a mixture of dichloromethane and pyridine.
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Cool the solution to 0 °C in an ice bath.
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Slowly add a solution of iodine in dichloromethane to the cooled mixture with constant stirring.
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After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12 hours.
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Monitor the reaction progress by thin-layer chromatography (TLC).
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Upon completion, quench the reaction by adding an aqueous solution of sodium thiosulfate to remove excess iodine.
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Separate the organic layer and wash it sequentially with dilute hydrochloric acid, water, and brine.
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Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
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Purify the crude 3-hydroxy-1,2-thiazole by column chromatography on silica gel.
Caption: Experimental workflow for the synthesis of 3-hydroxy-1,2-thiazole.
Step 2: Synthesis of 3-(Methoxymethoxy)-1,2-thiazole
This step involves the protection of the hydroxyl group of 3-hydroxy-1,2-thiazole as a methoxymethyl (MOM) ether.[1][2]
Materials:
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3-Hydroxy-1,2-thiazole
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Dichloromethane (DCM), anhydrous
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N,N-Diisopropylethylamine (DIPEA)
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Chloromethyl methyl ether (MOM-Cl) (Caution: Carcinogen)
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Saturated aqueous sodium bicarbonate (NaHCO₃)
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Brine
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Anhydrous magnesium sulfate (MgSO₄)
Procedure:
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In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 3-hydroxy-1,2-thiazole in anhydrous dichloromethane.
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Add N,N-diisopropylethylamine (DIPEA) to the solution.
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Cool the mixture to 0 °C in an ice bath.
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Slowly add chloromethyl methyl ether (MOM-Cl) dropwise to the stirred solution.
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Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring by TLC.
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Once the reaction is complete, quench by adding saturated aqueous sodium bicarbonate solution.
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Separate the organic layer and wash it with brine.
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Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
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Purify the resulting crude product, 3-(methoxymethoxy)-1,2-thiazole, by flash column chromatography on silica gel.
Caption: Experimental workflow for the MOM protection of 3-hydroxy-1,2-thiazole.
Characterization Data
As this is a novel compound, the following data are predicted based on the analysis of structurally similar compounds and general principles of spectroscopy.
Predicted Physicochemical Properties
| Property | 3-Hydroxy-1,2-thiazole | 3-(Methoxymethoxy)-1,2-thiazole |
| Molecular Formula | C₃H₃NO₂S | C₅H₇NO₂S |
| Molecular Weight | 117.13 g/mol | 145.18 g/mol |
| Appearance | White to off-white solid | Colorless to pale yellow oil |
| Boiling Point | Not available | Predicted: 180-200 °C |
| Melting Point | Predicted: >150 °C | Not applicable |
Predicted Spectroscopic Data for 3-Hydroxy-1,2-thiazole
| Technique | Predicted Data |
| ¹H NMR (DMSO-d₆, 400 MHz) | δ (ppm): 10.5-12.0 (br s, 1H, -OH), 8.5-8.7 (d, 1H, thiazole-H), 7.0-7.2 (d, 1H, thiazole-H). |
| ¹³C NMR (DMSO-d₆, 100 MHz) | δ (ppm): 165-170 (C=O tautomer), 145-150 (C-N), 110-115 (C-H). |
| IR (KBr) | ν (cm⁻¹): 3300-2500 (br, O-H stretch), 1650-1680 (C=O stretch of tautomer), 1500-1550 (C=N stretch), 1400-1450 (C-C/C-N ring stretch). |
| Mass Spec. (EI) | m/z: 117 (M⁺), 90, 74, 58. |
Predicted Spectroscopic Data for 3-(Methoxymethoxy)-1,2-thiazole
| Technique | Predicted Data |
| ¹H NMR (CDCl₃, 400 MHz) | δ (ppm): 8.4-8.6 (d, 1H, thiazole-H), 6.9-7.1 (d, 1H, thiazole-H), 5.3-5.5 (s, 2H, -O-CH₂-O-), 3.4-3.6 (s, 3H, -O-CH₃). |
| ¹³C NMR (CDCl₃, 100 MHz) | δ (ppm): 160-165 (C-O), 145-150 (C-N), 110-115 (C-H), 95-100 (-O-CH₂-O-), 55-60 (-O-CH₃). |
| IR (thin film) | ν (cm⁻¹): 2950-3050 (C-H stretch), 1500-1550 (C=N stretch), 1400-1450 (C-C/C-N ring stretch), 1150-1200 & 1000-1050 (C-O stretch, acetal). |
| Mass Spec. (ESI) | m/z: 146 [M+H]⁺, 168 [M+Na]⁺. |
Safety Considerations
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Chloromethyl methyl ether (MOM-Cl) is a known carcinogen and should be handled with extreme caution in a well-ventilated fume hood using appropriate personal protective equipment (PPE).
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Iodine is corrosive and should be handled with care.
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Pyridine has a strong, unpleasant odor and is flammable.
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Standard laboratory safety practices should be followed at all times, including the use of safety glasses, lab coats, and gloves.
This guide provides a foundational framework for the synthesis and characterization of 3-(methoxymethoxy)-1,2-thiazole. Researchers are encouraged to adapt and optimize these protocols as needed, while adhering to all safety guidelines.
References
- 1. Differentiation between Isomeric 4,5-Functionalized 1,2,3-Thiadiazoles and 1,2,3-Triazoles by ESI-HRMS and IR Ion Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. C2H6O CH3OCH3 methoxymethane low high resolution 1H proton nmr spectrum of analysis interpretation of chemical shifts ppm spin spin line splitting H-1 dimethyl ether 1-H nmr explaining spin-spin coupling for line splitting doc brown's advanced organic chemistry revision notes [docbrown.info]
